molecular formula C11H9BrN2O2 B1529356 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1411329-52-6

3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B1529356
CAS No.: 1411329-52-6
M. Wt: 281.1 g/mol
InChI Key: JSKJNEIDVXIZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS: 1411329-52-6) is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted with a 3-bromophenoxy group at position 3 and a methyl group at position 1. Its molecular formula is C₁₁H₁₀BrN₂O₂, with a molecular weight of approximately 297.12 g/mol. The bromine atom enhances lipophilicity, making it a candidate for targeting hydrophobic binding pockets in enzymes or receptors.

Properties

IUPAC Name

3-(3-bromophenoxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-6-5-13-10(11(14)15)16-9-4-2-3-8(12)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKJNEIDVXIZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of 3-bromophenol with a suitable pyrazinone precursor under controlled conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of renewable starting materials, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions like Suzuki cross-coupling or Buchwald-Hartwig amination.

    Oxidation and Reduction: The dihydropyrazinone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the pyrazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling can yield various aryl-substituted derivatives, while oxidation can produce different pyrazinone derivatives .

Scientific Research Applications

3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-(3-bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₁H₁₀BrN₂O₂ 297.12 3-Bromophenoxy (position 3), methyl (position 1) High lipophilicity; stable under catalytic hydrogenation due to bromine
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride (CAS: 1803599-94-1) C₁₀H₁₈Cl₂N₄O 281.18 3-Aminopiperidinyl (position 3), methyl (position 1) Enhanced aqueous solubility (dihydrochloride salt); basic character suitable for ionizable drug design
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one (CAS: 2329066-57-9) C₁₅H₁₇ClN₄O 304.77 4-(2-Chlorophenyl)piperazinyl (position 3), methyl (position 1) Chlorophenyl group increases steric bulk; piperazine enhances potential for CNS penetration
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17 in EP) C₁₂H₁₁BrClN₂O 330.59 Bromo (position 4), chlorophenyl (position 2), methyl (positions 1,5) Pyrazolone core with distinct reactivity; bromine at position 4 may alter metabolic stability
2-Methoxy-3-(1-methylpropyl) pyrazine (CAS: 24168-70-5) C₉H₁₄N₂O 166.22 Methoxy (position 2), 1-methylpropyl (position 3) Low molecular weight; volatile flavoring agent with applications in food chemistry

Functional Group Impact on Bioactivity

  • Bromophenoxy group: Enhances lipophilicity and may improve blood-brain barrier penetration. Bromine’s electron-withdrawing nature could stabilize the compound against oxidative metabolism .
  • The hydrochloride salt form increases bioavailability .

Stability and Reactivity Trends

  • Deamination resistance: Unlike benzyloxycarbonyl-protected analogs (), the bromophenoxy group in the target compound is less prone to deamination during catalytic hydrogenation, as evidenced by studies on related dihydropyrazinones .
  • Hydrolytic stability: The electron-deficient bromophenoxy group may reduce susceptibility to hydrolysis compared to electron-rich substituents like methoxy or alkyl groups (e.g., ) .

Biological Activity

Overview of 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

This compound is a synthetic compound that belongs to the class of dihydropyrazinones. This compound has gained interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₃BrN₂O₂
  • Molecular Weight : 303.16 g/mol
  • CAS Number : 1411329-52-6

The presence of the bromophenyl group and the dihydropyrazinone moiety suggests that this compound might interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Dihydropyrazinones

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Dihydropyrazinone AStaphylococcus aureus32 µg/mL
Dihydropyrazinone BPseudomonas aeruginosa16 µg/mL

Anti-inflammatory Properties

Research has shown that some dihydropyrazinones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Study: Inhibition of TNF-alpha

In a controlled study, a derivative of dihydropyrazinone was tested for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. The results indicated a significant reduction in TNF-α levels at concentrations above 10 µM, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundHeLaTBD
Dihydropyrazinone CMCF-715
Dihydropyrazinone DA54920

The proposed mechanisms for the biological activity of dihydropyrazinones include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.